(2E)-3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Description
(2E)-3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Properties
IUPAC Name |
(E)-3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-3-4-13-27-17-9-5-15(6-10-17)7-12-20(23)21-18-11-8-16(22(24)25)14-19(18)26-2/h5-12,14H,3-4,13H2,1-2H3,(H,21,23)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYLSFRFSVIOQJ-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the Butoxyphenyl Intermediate: The butoxyphenyl group can be synthesized through the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate.
Formation of the Methoxy-Nitrophenyl Intermediate: The methoxy-nitrophenyl group can be synthesized by nitration of anisole (methoxybenzene) using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: The final step involves the coupling of the butoxyphenyl intermediate with the methoxy-nitrophenyl intermediate in the presence of a base such as sodium hydride to form the desired enamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy or butoxy groups, using reagents such as sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, other nucleophiles, varying temperatures and solvents.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to changes in cellular signaling pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-butoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
(2E)-3-(4-butoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
(2E)-3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is unique due to the presence of both the butoxy and methoxy-nitrophenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups may enhance its reactivity and specificity in various chemical and biological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
